N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. This intermediate is further reacted with 2-nitrophenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the suppression of cancer cell growth. It may also disrupt the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is unique due to its specific structural features, such as the presence of both oxadiazole and nitrophenoxy groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H14N4O5 |
---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H14N4O5/c1-11-6-8-12(9-7-11)16-17(20-26-19-16)18-15(22)10-25-14-5-3-2-4-13(14)21(23)24/h2-9H,10H2,1H3,(H,18,20,22) |
InChI Key |
WJKZCRRLATWGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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